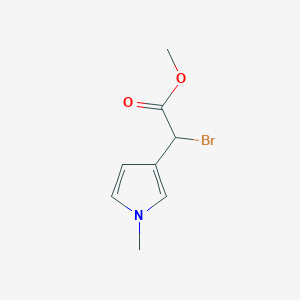
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is a chemical compound with the molecular formula C₈H₁₀BrNO₂. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate typically involves the bromination of methyl 2-(1-methyl-1H-pyrrol-3-yl)acetate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to manage the exothermic nature of the bromination reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules and other functional compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the pyrrole ring.
Ethyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate: An ethyl ester analog with similar chemical properties.
2-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid: A carboxylic acid derivative with different reactivity due to the presence of the carboxyl group.
Uniqueness
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is unique due to the presence of both the bromine atom and the pyrrole ring. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
methyl 2-bromo-2-(1-methylpyrrol-3-yl)acetate |
InChI |
InChI=1S/C8H10BrNO2/c1-10-4-3-6(5-10)7(9)8(11)12-2/h3-5,7H,1-2H3 |
InChI Key |
QMWQLZGKEOAXOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















